molecular formula C21H20F5N3O4 B10856436 Suzetrigine CAS No. 2649467-58-1

Suzetrigine

Cat. No. B10856436
CAS RN: 2649467-58-1
M. Wt: 473.4 g/mol
InChI Key: XSQUJFKRXZMOKA-PAFIKIDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suzetrigine, also known as VX-548, is a non-opioid, small-molecule analgesic developed by Vertex Pharmaceuticals. It functions as a selective inhibitor of Nav1.8-dependent pain signaling pathways in the peripheral nervous system. This compound is currently under investigation for its potential to treat moderate to severe acute pain and peripheral neuropathic pain .

Preparation Methods

Suzetrigine is synthesized through a series of chemical reactions involving specific reagents and conditionsIndustrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Suzetrigine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on this compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

Suzetrigine has a wide range of scientific research applications, including:

Mechanism of Action

Suzetrigine exerts its effects by selectively inhibiting the Nav1.8 sodium channel, which is involved in the transmission of pain signals in the peripheral nervous system. By blocking this channel, this compound prevents the propagation of pain signals, thereby providing analgesic effects. The molecular targets and pathways involved include the Nav1.8 channel and associated signaling pathways .

Comparison with Similar Compounds

Suzetrigine is unique in its selective inhibition of the Nav1.8 channel, distinguishing it from other pain management compounds. Similar compounds include:

properties

CAS RN

2649467-58-1

Molecular Formula

C21H20F5N3O4

Molecular Weight

473.4 g/mol

IUPAC Name

4-[[(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide

InChI

InChI=1S/C21H20F5N3O4/c1-9-14(11-4-5-12(22)15(23)16(11)32-3)17(33-20(9,2)21(24,25)26)19(31)29-10-6-7-28-13(8-10)18(27)30/h4-9,14,17H,1-3H3,(H2,27,30)(H,28,29,31)/t9-,14-,17+,20+/m0/s1

InChI Key

XSQUJFKRXZMOKA-PAFIKIDNSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@H](O[C@@]1(C)C(F)(F)F)C(=O)NC2=CC(=NC=C2)C(=O)N)C3=C(C(=C(C=C3)F)F)OC

Canonical SMILES

CC1C(C(OC1(C)C(F)(F)F)C(=O)NC2=CC(=NC=C2)C(=O)N)C3=C(C(=C(C=C3)F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.